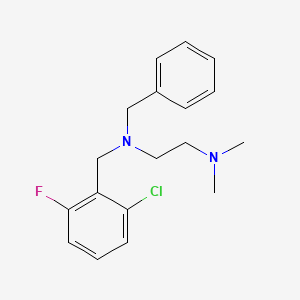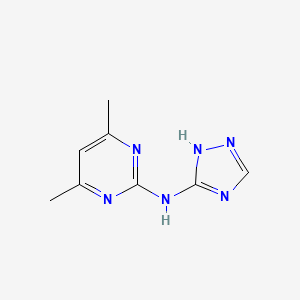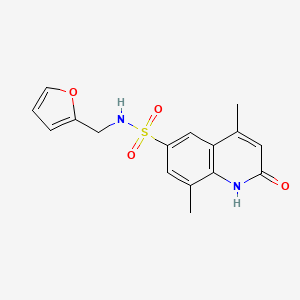
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as NDI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NDI is a heterocyclic organic molecule that contains two naphthalene rings and a dioxoisoindoline ring. This compound has been synthesized using various methods and has been studied for its potential application in different fields, including material science, electronics, and biomedicine.
作用機序
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a π-conjugated molecule that exhibits strong electron-accepting properties. The mechanism of action of 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its ability to accept electrons from other molecules or compounds. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid can act as an electron acceptor in organic solar cells, where it accepts electrons from the donor material and facilitates charge separation.
Biochemical and Physiological Effects
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential application in biomedicine. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based compounds have shown promising results as anticancer agents, with the ability to induce apoptosis in cancer cells. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based compounds have also shown potential as antibacterial and antiviral agents.
実験室実験の利点と制限
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have several advantages for use in lab experiments. These materials are easy to synthesize, and their properties can be easily tuned by modifying the structure of the molecule. However, 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have some limitations, such as their poor solubility in common solvents and their tendency to form aggregates, which can affect their properties.
将来の方向性
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have shown promising properties for use in various applications, including electronics, material science, and biomedicine. Future research directions for 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials include the development of new synthetic methods, the exploration of new applications, and the optimization of their properties for specific applications. Additionally, the use of 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials in combination with other materials may lead to the development of new functional materials with enhanced properties.
合成法
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using several methods, including the Friedel-Crafts reaction, Pd-catalyzed coupling reactions, and oxidative coupling reactions. The most common method for 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid synthesis involves the reaction of 2-naphthoic acid with phthalic anhydride in the presence of a strong acid catalyst. The reaction yields 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid as a yellow crystalline solid.
科学的研究の応用
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential application in material science and electronics. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a building block for the synthesis of various functional materials, including organic semiconductors, liquid crystals, and polymers. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have shown promising properties, such as high charge mobility, good thermal stability, and excellent photophysical properties.
特性
IUPAC Name |
2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-15-8-6-13(19(23)24)10-16(15)18(22)20(17)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJCBIAFBDNSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)


![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)


![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)

